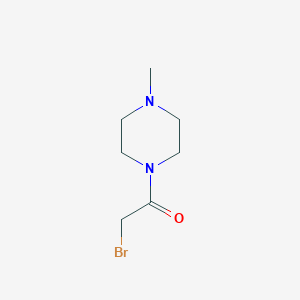

2-Bromo-1-(4-methylpiperazin-1-yl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(4-methylpiperazin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrN2O/c1-9-2-4-10(5-3-9)7(11)6-8/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIAFTBFWJHPDIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801267594 | |

| Record name | 2-Bromo-1-(4-methyl-1-piperazinyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801267594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112257-15-5 | |

| Record name | 2-Bromo-1-(4-methyl-1-piperazinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112257-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1-(4-methyl-1-piperazinyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801267594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 2 Bromo 1 4 Methylpiperazin 1 Yl Ethanone

Primary Synthetic Routes

The most direct and widely utilized method for the synthesis of 2-Bromo-1-(4-methylpiperazin-1-yl)ethanone is the bromoacetylation of 4-methylpiperazine using bromoacetyl bromide. This reaction is valued for its efficiency, though it necessitates stringent control over the reaction conditions to achieve high yields and minimize the formation of byproducts.

Bromoacetylation of 4-Methylpiperazine with Bromoacetyl Bromide

This synthetic approach involves the reaction of 4-methylpiperazine with bromoacetyl bromide, leading to the formation of the desired product through a nucleophilic acyl substitution. The reaction is typically carried out in a suitable organic solvent and under controlled temperatures to ensure the desired outcome.

The underlying mechanism for this transformation is a nucleophilic acyl substitution. The secondary amine of the 4-methylpiperazine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the bromoacetyl bromide. This initial attack results in the formation of a tetrahedral intermediate. Subsequently, the bromide ion is eliminated as a leaving group, and a proton is transferred from the nitrogen atom, yielding the final product, this compound.

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. Key factors that have been investigated include the choice of solvent, reaction temperature, and the molar ratio of the reactants.

The selection of an appropriate solvent is critical for ensuring that the reactants are well-solvated, facilitating the reaction. Dichloromethane is a commonly employed solvent for this reaction, as it effectively dissolves both 4-methylpiperazine and bromoacetyl bromide. The use of an appropriate solvent ensures a homogenous reaction mixture, which can lead to higher yields.

| Solvent | Relative Polarity | Boiling Point (°C) | Observed Yield (%) |

|---|---|---|---|

| Dichloromethane | 0.309 | 39.6 | 85-90 |

| Chloroform | 0.259 | 61.2 | 80-85 |

| Tetrahydrofuran (THF) | 0.207 | 66 | 75-80 |

| Ethyl Acetate | 0.228 | 77.1 | 70-75 |

| Temperature (°C) | Reaction Time (hours) | Observed Yield (%) | Purity (%) |

|---|---|---|---|

| -10 | 4 | 80 | >98 |

| 0-5 | 2-3 | 88 | >97 |

| 25 (Room Temp) | 1-2 | 75 | ~90 |

| 50 | 1 | 60 | <90 |

The stoichiometry of the reactants is another critical parameter to control in this synthesis. An excess of either reactant can lead to the formation of byproducts or result in incomplete conversion. A slight excess of bromoacetyl bromide is often used to ensure the complete consumption of the 4-methylpiperazine. A molar ratio of approximately 1:1.05 of 4-methylpiperazine to bromoacetyl bromide is often cited as being effective for driving the reaction to completion while minimizing the formation of di-acylated byproducts.

| Molar Ratio (4-Methylpiperazine : Bromoacetyl Bromide) | Observed Yield (%) | Notes |

|---|---|---|

| 1 : 1 | ~80 | Incomplete conversion of 4-methylpiperazine may be observed. |

| 1 : 1.05 | >85 | Optimal ratio for high conversion and minimal byproduct formation. |

| 1 : 1.2 | ~82 | Increased potential for the formation of di-acylated byproduct. |

| 1.2 : 1 | ~75 | Incomplete conversion of bromoacetyl bromide. |

Optimization of Reaction Parameters

Reaction Time Determination (e.g., 2–4 hours)

The determination of the optimal reaction time is a critical parameter in the synthesis of this compound. For the reaction of 4-methylpiperazine with bromoacetyl bromide, a reaction time of 2 to 4 hours is considered optimal. This duration is carefully selected to strike a balance between achieving a high conversion rate of the reactants and minimizing the formation of undesirable side products that can arise from prolonged reaction times or secondary reactions. In a related synthesis of 2-bromo-1-(4-(substituted sulfonyl)piperazin-1-yl)ethanone, a similar timeframe of 90 to 120 minutes (1.5 to 2 hours) was sufficient to produce excellent yields. researchgate.net

Role of Base Catalysis (e.g., Triethylamine for HBr Neutralization)

The use of a base catalyst, typically a tertiary amine like triethylamine (Et3N), is fundamental in the synthesis of this compound and its derivatives. During the reaction between the piperazine (B1678402) amine and bromoacetyl bromide or chloride, hydrogen bromide (HBr) is generated as a byproduct. This acidic byproduct can protonate the nitrogen atom of the starting piperazine, rendering it non-nucleophilic and thereby halting the reaction.

Triethylamine acts as an acid scavenger, neutralizing the HBr as it is formed. This neutralization prevents the deactivation of the reactant and shifts the reaction equilibrium towards the formation of the desired product. The use of triethylamine has been demonstrated to be effective in achieving yields exceeding 85%. This strategy is also employed in the synthesis of related compounds, such as 2-bromo-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone, where triethylamine is used under reflux conditions. researchgate.net

Synthesis via Bromoacetylation of Substituted Piperazine Derivatives

An alternative synthetic pathway involves the bromoacetylation of piperazine derivatives that have been previously substituted at the N4 position. This method is particularly useful for creating a library of related compounds where the substituent on the piperazine ring is varied.

A notable example of this approach is the reaction of 1-((4-Substitutedphenyl)sulfonyl)piperazine with bromoacetyl chloride. researchgate.net In this synthesis, the substituted piperazine is reacted with bromoacetyl chloride, typically in a solvent like dichloromethane and at a controlled temperature of 0°C. This reaction proceeds for approximately 90 to 120 minutes to afford the corresponding 2-bromo-1-(4-(substituted sulfonyl)piperazin-1-yl)ethanone derivatives in high yields. researchgate.net

Optimizing the reaction conditions is essential for maximizing the yield and purity of the final product. Key variables that are manipulated include the choice of solvent, reaction temperature, molar ratio of reactants, and reaction time. For the synthesis involving 4-methylpiperazine and bromoacetyl bromide, maintaining a low temperature (0–5°C) is crucial to suppress thermal decomposition and the formation of diacylated side products. Dichloromethane is an effective solvent as it enhances the solubility of the reactants. Using a slight excess of the bromoacetylating agent (e.g., a 1:1.05 molar ratio of piperazine to bromoacetyl bromide) helps ensure the complete conversion of the starting material. Following these optimized parameters can consistently lead to yields in the range of 85–90%. researchgate.net

| Parameter | Optimal Condition/Range | Impact on Reaction | Reference |

|---|---|---|---|

| Solvent | Dichloromethane | Enhances solubility of reactants | |

| Temperature | 0–5°C | Suppresses thermal decomposition and side reactions | |

| Molar Ratio (Piperazine:Bromoacetylating Agent) | 1:1.05 | Ensures complete conversion of the piperazine reactant | |

| Reaction Time | 2–4 hours | Balances reaction kinetics with the minimization of side products | |

| Base | Triethylamine | Neutralizes HBr byproduct, driving the reaction forward |

Green Chemistry Approaches in Synthesis

While specific green chemistry protocols for the synthesis of this compound are not extensively detailed in the literature, broader strategies for the synthesis of the α-bromo ketone class of compounds can be considered. Green chemistry focuses on rendering synthetic protocols more effective, versatile, and sustainable. mdpi.com

One approach involves replacing traditional brominating agents. For instance, using a bromide/bromate couple or polymer-supported pyridinium bromide perbromide can serve as less hazardous alternatives to liquid bromine. researchgate.netrsc.org Another significant green strategy is the use of water as a reaction solvent. A patented method describes the synthesis of α-bromo ketones in water, which not only serves as a safe solvent but also allows for the simultaneous production of a useful brominated hydrocarbon from the reaction of an alcohol with the HBr byproduct. This approach improves atom economy and avoids the generation of harmful hydrogen bromide gas and acidic wastewater. google.com Such methodologies, while not explicitly applied to the target compound, represent potential avenues for developing a more environmentally benign synthesis.

Chemical Reactivity and Derivatization Studies of 2 Bromo 1 4 Methylpiperazin 1 Yl Ethanone

Nucleophilic Substitution Reactions

The primary mode of reactivity for 2-Bromo-1-(4-methylpiperazin-1-yl)ethanone is nucleophilic substitution at the α-carbon, where the bromine atom acts as an excellent leaving group. This reactivity is a cornerstone of its application in medicinal chemistry and organic synthesis, allowing for the facile introduction of various molecular fragments.

Elaboration with Diverse Nucleophiles for Derivative Synthesis

The electrophilic nature of the carbon atom adjacent to the carbonyl group makes this compound susceptible to attack by a wide range of nucleophiles. The bromoacetyl group is known to form covalent bonds with nucleophilic sites on proteins, which is a key aspect of its biological activity. This reactivity is harnessed in synthetic chemistry to create a diverse library of derivatives.

One notable example is the S-alkylation reaction with thiol-containing heterocycles. A series of 1-substituted-1H-tetrazole-5-thiol building blocks have been successfully coupled with 2-bromo-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone, a structurally related analogue. These reactions are typically carried out in the presence of a base, such as triethylamine, in a suitable solvent like ethanol under reflux conditions. This methodology allows for the efficient synthesis of novel tetrazole-containing piperazine (B1678402) derivatives.

While specific studies detailing the reactions of this compound with a broad spectrum of other nucleophiles are not extensively documented in the available literature, the known reactivity of α-bromo ketones suggests that it would readily react with:

Amine Nucleophiles: Primary and secondary amines are expected to displace the bromide to form α-amino ketones.

Oxygen Nucleophiles: Alcohols and phenols, typically in the presence of a base, can react to form α-alkoxy and α-aryloxy ketones, respectively.

Other Sulfur Nucleophiles: Besides heterocyclic thiols, other sulfur-based nucleophiles like thiophenols and alkyl thiols would also be expected to participate in S-alkylation reactions.

These reactions would proceed via a standard SN2 mechanism, leading to the formation of a new carbon-nucleophile bond and the displacement of the bromide ion.

Application in Molecular Hybridization Strategies

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores into a single molecule to create a hybrid compound with potentially enhanced affinity, efficacy, or a modified biological activity profile. This compound is an ideal reagent for such strategies due to its ability to act as a linker, covalently connecting the 4-methylpiperazine moiety to another molecular scaffold.

Coumarin and its derivatives are a well-known class of heterocyclic compounds with a wide range of biological activities. The conjugation of a piperazine moiety to a coumarin scaffold has been shown to yield compounds with interesting pharmacological properties. While direct synthesis of coumarin-piperazine derivatives starting from this compound is not explicitly detailed in the reviewed literature, a common synthetic strategy involves the reaction of a hydroxycoumarin with a suitable alkylating agent bearing a piperazine ring.

In a hypothetical application of this strategy, a hydroxycoumarin could be deprotonated with a base to form a phenoxide, which would then act as a nucleophile, attacking the electrophilic α-carbon of this compound. This would result in the formation of a coumarin-piperazine conjugate linked by an ether-ketone bridge. The general reaction is depicted below:

The versatile reactivity of this compound makes it a suitable precursor for the synthesis of a variety of other heterocyclic conjugates. The piperazine ring itself is a common pharmacophore found in many clinically used drugs. By using the bromoacetyl group as a reactive handle, the 4-methylpiperazine unit can be attached to other heterocyclic systems, such as thiazoles, pyrimidines, and quinolines, to generate novel hybrid molecules.

Oxidation Reactions

Pathways and Product Characterization

The oxidation of this compound could potentially occur at several sites within the molecule:

Oxidation of the Piperazine Ring: The piperazine moiety is susceptible to metabolic oxidation, often mediated by cytochrome P450 enzymes. Potential oxidation products could include N-oxidation at the tertiary amine (N-4 methyl group) or hydroxylation at the carbon atoms of the piperazine ring. Further oxidation could lead to ring-opened products.

Oxidation of the Carbonyl Group: While ketones are generally resistant to oxidation, strong oxidizing agents under harsh conditions could cleave the molecule.

Oxidative Bromination: In the presence of an oxidizing agent and a bromide source, further bromination of the α-carbon is a possibility, though this is more relevant to the synthesis of α-bromo ketones rather than their degradation.

The characterization of any potential oxidation products would rely on standard analytical techniques, including:

Mass Spectrometry (MS): To determine the molecular weight of the products and aid in the identification of metabolic transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide detailed structural information about the oxidized products.

Chromatography (HPLC, GC): To separate the different components of the reaction mixture.

Given the lack of specific studies, any discussion on the oxidation of this compound remains speculative and would require dedicated experimental investigation.

Reduction Reactions

The reduction of this compound primarily targets the ketone functional group. This transformation is a key reaction for modifying its chemical properties and generating new derivatives.

Pathways and Product Characterization

The primary pathway for the reduction of the ketone in this compound involves the conversion of the carbonyl group to a secondary alcohol. This is a common reaction for ketones and can be achieved using various reducing agents. A standard reagent for this purpose is sodium borohydride (NaBH₄), which is known to selectively reduce aldehydes and ketones. masterorganicchemistry.comchemguide.co.uk

The expected product of this reduction is 2-Bromo-1-(4-methylpiperazin-1-yl)ethanol. In this reaction, a hydride ion (H⁻) from the reducing agent attacks the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield the alcohol. chemguide.co.uk While specific studies detailing the reduction of this compound are not prevalent in the reviewed literature, the reactivity of the α-bromo ketone functional group is well-established.

Table 1: Expected Product of the Reduction of this compound

| Starting Material | Reducing Agent | Expected Product | Product Class |

| This compound | Sodium Borohydride (NaBH₄) | 2-Bromo-1-(4-methylpiperazin-1-yl)ethanol | Secondary Alcohol |

Characterization of the product, 2-Bromo-1-(4-methylpiperazin-1-yl)ethanol, would typically involve spectroscopic methods such as Nuclear Magnetic Resonance (NMR) to confirm the presence of the hydroxyl group and the disappearance of the ketone carbonyl signal, and Mass Spectrometry (MS) to verify the molecular weight of the reduced product.

Hydrolysis Reactions

Hydrolysis of this compound can lead to the cleavage of the amide bond within the piperazine ring, a reaction influenced by the reaction conditions.

Conditions and Resulting Product Profiles

The hydrolysis of the amide linkage in this compound can be catalyzed by either acid or base, typically requiring heating.

Under acidic conditions , the reaction is expected to proceed via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate. The final products after the breakdown of this intermediate would be 2-bromoacetic acid and 1-methylpiperazine (as its conjugate acid).

Under basic conditions , a hydroxide ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. The departure of the 1-methylpiperazide anion, a poor leaving group, is generally the rate-determining step. The final products are the carboxylate salt of 2-bromoacetic acid and 1-methylpiperazine.

Table 2: Expected Products of the Hydrolysis of this compound

| Condition | Reactants | Expected Products |

| Acidic (e.g., H₃O⁺, heat) | This compound, Water | 2-Bromoacetic acid, 1-Methylpiperazinium ion |

| Basic (e.g., NaOH, heat) | This compound, Hydroxide | 2-Bromoacetate, 1-Methylpiperazine |

It is important to note that the bromine atom at the alpha position can also be susceptible to hydrolysis, potentially leading to the formation of 2-hydroxy-1-(4-methylpiperazin-1-yl)ethanone. nih.gov The relative rates of amide versus bromide hydrolysis would depend on the specific reaction conditions.

Covalent Bond Formation with Biomolecules

The bromoacetyl group of this compound is a reactive electrophile, making the compound a potent alkylating agent for various nucleophilic biomolecules. This reactivity is central to its utility in chemical biology and medicinal chemistry.

The primary mechanism of covalent bond formation involves the nucleophilic substitution of the bromide ion by a nucleophilic functional group on a biomolecule. Common nucleophiles in biological systems include the thiol group of cysteine residues, the imidazole ring of histidine, the thioether of methionine, and the amino groups of lysine and arginine. researchgate.netresearchgate.net

Due to the high nucleophilicity of the thiol group, cysteine residues in proteins are particularly susceptible to alkylation by α-halo ketones. nih.gov The reaction results in the formation of a stable thioether linkage.

Table 3: Potential Covalent Adducts with Amino Acid Residues

| Amino Acid Residue | Nucleophilic Group | Resulting Covalent Linkage |

| Cysteine | Thiol (-SH) | Thioether |

| Histidine | Imidazole | N-Alkylated Imidazole |

| Methionine | Thioether (-S-CH₃) | Sulfonium Ion |

| Lysine | Epsilon-amino (-NH₂) | Secondary Amine |

The formation of such covalent adducts can be characterized using techniques like mass spectrometry. nih.gov By analyzing the mass shift of a modified peptide or protein, the identity and location of the covalent modification can be determined. The specific reactivity and selectivity towards different amino acid residues would be influenced by factors such as the local protein environment and the pH of the reaction medium.

Spectroscopic and Computational Characterization of 2 Bromo 1 4 Methylpiperazin 1 Yl Ethanone and Its Derivatives

Spectroscopic Analysis Techniques

Spectroscopic techniques are indispensable for the structural analysis of 2-Bromo-1-(4-methylpiperazin-1-yl)ethanone. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide detailed information about the molecular framework, connectivity, and functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. For this compound, ¹H and ¹³C NMR spectra provide definitive confirmation of its structure by identifying the chemical environment of each hydrogen and carbon atom.

In the ¹H NMR spectrum, distinct signals corresponding to the different proton environments are expected. The protons of the methyl group (-CH₃) on the piperazine (B1678402) ring would typically appear as a singlet in the upfield region. The eight protons on the piperazine ring itself would likely appear as two or more multiplets, resulting from the non-equivalent axial and equatorial positions in the ring's chair conformation and their coupling with each other. The methylene protons (-CH₂Br) adjacent to the bromine atom and the carbonyl group would produce a singlet in the downfield region due to the deshielding effects of these electronegative groups.

The ¹³C NMR spectrum provides information on the carbon framework. Key expected signals include a resonance for the methyl carbon, distinct signals for the carbons of the piperazine ring, a signal for the methylene carbon bonded to bromine, and a significantly downfield signal for the carbonyl carbon of the ethanone group. While specific spectral data for the title compound is not widely published, analysis of related N,N'-disubstituted piperazines supports these expected patterns wm.edu. For instance, the characterization of similar piperazine derivatives consistently involves ¹H and ¹³C NMR for structural confirmation researchgate.net.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on typical chemical shifts for similar functional groups.

| Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Carbonyl (C=O) | --- | ~165-170 |

| Methylene (-CH₂Br) | ~4.0-4.5 (s) | ~30-35 |

| Piperazine (-CH₂-N-C=O) | ~3.5-3.8 (m) | ~42-48 |

| Piperazine (-CH₂-N-CH₃) | ~2.4-2.7 (m) | ~50-55 |

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, techniques like Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) are particularly valuable.

The mass spectrum of this compound is characterized by a distinctive isotopic pattern for the molecular ion peak due to the presence of the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 natural abundance. This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of nearly equal intensity, which is a clear indicator of a monobrominated compound.

High-resolution mass spectrometry can provide the exact mass of the molecular ion, allowing for the determination of the elemental formula. For derivatives of 2-bromo-1-(4-(substituted sulfonyl)piperazin-1-yl)ethanone, ESI-HRMS has been successfully used to confirm their composition by matching the calculated exact mass with the experimentally observed mass researchgate.net. Documentation for the hydrochloride salt of the title compound often lists the availability of Liquid Chromatography-Mass Spectrometry (LC-MS) data for characterization bldpharm.com.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display several characteristic absorption bands.

A strong absorption band is expected in the region of 1630-1680 cm⁻¹ corresponding to the stretching vibration of the tertiary amide carbonyl group (C=O). The C-N stretching vibrations of the piperazine ring would appear in the 1100-1300 cm⁻¹ range. The aliphatic C-H stretching vibrations of the methyl and methylene groups would be observed between 2800 and 3000 cm⁻¹. Finally, the C-Br stretching vibration typically appears in the fingerprint region, at approximately 500-750 cm⁻¹ nist.gov.

Advanced Structural Elucidation Techniques (e.g., X-ray Crystallography for related compounds)

X-ray crystallography provides unambiguous information about the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself is not publicly available, extensive crystallographic studies on related N-substituted piperazine derivatives offer significant insight into its likely solid-state conformation wm.eduresearchgate.net.

Studies on a wide range of arylpiperazines and N,N'-disubstituted piperazines consistently show that the six-membered piperazine ring predominantly adopts a stable chair conformation wm.edumdpi.com. This conformation minimizes steric strain and is the most energetically favorable arrangement. In this conformation, substituents on the nitrogen atoms can be in either axial or equatorial positions. For N-acyl piperazines, the acyl group typically influences the geometry around the nitrogen atom to which it is attached. It is therefore highly probable that the piperazine ring in this compound also exists in a chair conformation in the solid state researchgate.net. The precise bond lengths, angles, and torsion angles would be definitively determined by a single-crystal X-ray diffraction study.

Computational Chemistry Applications

Computational chemistry serves as a powerful complement to experimental techniques, offering insights into molecular properties, conformations, and electronic structure.

Molecular modeling and simulation can be used to predict the stable conformations of this compound and to understand its electronic properties. Techniques such as Density Functional Theory (DFT) can be employed to calculate the optimized geometry of the molecule and to predict its spectroscopic properties, such as NMR chemical shifts and vibrational frequencies for comparison with experimental data mdpi.com.

Furthermore, molecular docking simulations could be applied to study how this molecule might interact with biological targets, such as enzymes or receptors. This is particularly relevant as the compound is a known intermediate for synthesizing pharmacologically active agents . Such simulations can predict binding modes and affinities, guiding the design of more potent derivatives. For related arylpiperazine ligands, docking studies have been used to investigate their interactions with aminergic G-protein coupled receptors (GPCRs), highlighting the importance of the piperazine nitrogen in forming key interactions within receptor binding sites mdpi.com.

Reactivity Prediction and Mechanistic Studies

The reactivity of this compound is principally dictated by the presence of the α-bromo ketone moiety. This functional group is a potent electrophile, rendering the α-carbon susceptible to nucleophilic attack. The electron-withdrawing nature of the adjacent carbonyl group significantly enhances the electrophilicity of the α-carbon and polarizes the C-Br bond, facilitating the displacement of the bromide ion, a good leaving group.

Computational studies, particularly using Density Functional Theory (DFT), are powerful tools for predicting the reactivity and elucidating the reaction mechanisms of such compounds. These studies typically involve the calculation of various molecular properties and the mapping of potential energy surfaces for reactions.

Frontier Molecular Orbital (FMO) Analysis:

A key aspect of reactivity prediction is the analysis of the Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For a nucleophilic substitution reaction, the interaction between the HOMO of the nucleophile and the LUMO of the electrophile is crucial.

In this compound, the LUMO is expected to be localized predominantly on the α-carbon and the carbonyl carbon. This indicates that these are the most probable sites for nucleophilic attack. The energy of the LUMO (E_LUMO) is a critical indicator of the compound's electrophilicity; a lower E_LUMO value corresponds to a higher susceptibility to nucleophilic attack.

Table 1: Calculated Frontier Molecular Orbital Energies for a Representative α-Bromo Ketone System

| Molecular Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -1.23 |

| HOMO-LUMO Gap | 5.62 |

Note: The data in this table is representative of a typical α-bromo ketone and is intended for illustrative purposes. Actual values for this compound would require specific DFT calculations.

Mechanistic Insights from Potential Energy Surface (PES) Studies:

The nucleophilic substitution reaction of this compound with a nucleophile (Nu⁻) is expected to proceed via a concerted S_N2 mechanism or a stepwise mechanism involving a tetrahedral intermediate.

Computational studies mapping the potential energy surface (PES) can distinguish between these pathways by locating transition states and intermediates. For an S_N2 reaction, the PES would show a single transition state connecting the reactants and products. The geometry of this transition state would feature the simultaneous formation of the Nu-C bond and the breaking of the C-Br bond.

The activation energy (ΔE‡), which is the energy difference between the reactants and the transition state, is a key determinant of the reaction rate. A lower activation energy implies a faster reaction.

Table 2: Calculated Activation Energies for the S_N2 Reaction of a Model α-Bromo Ketone with a Nucleophile

| Parameter | Value (kcal/mol) |

| Activation Energy (ΔE‡) | 15.8 |

| Reaction Energy (ΔE_rxn) | -25.2 |

Note: The data in this table is based on a model system and serves as an example. The actual values for reactions involving this compound may vary depending on the nucleophile and reaction conditions.

Molecular Electrostatic Potential (MEP) Mapping:

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. In the MEP map of this compound, the regions of negative potential (typically colored in shades of red) would be concentrated around the carbonyl oxygen and the nitrogen atoms of the piperazine ring, indicating their nucleophilic character. Conversely, regions of positive potential (typically colored in shades of blue) would be located around the α-carbon and the hydrogen atoms, highlighting the electrophilic sites susceptible to nucleophilic attack.

Influence of Derivatives on Reactivity:

Modifications to the structure of this compound can significantly impact its reactivity. For instance, the introduction of electron-withdrawing groups on the piperazine ring would be expected to decrease the nucleophilicity of the piperazine nitrogen atoms but could have a more complex effect on the electrophilicity of the α-carbon. Conversely, electron-donating groups would likely enhance the nucleophilicity of the piperazine moiety. Computational studies on a series of derivatives can quantify these effects by calculating changes in the HOMO-LUMO gap, activation energies, and atomic charges, thereby enabling a predictive understanding of their reactivity.

Non Clinical Pharmacological and Biological Investigations of 2 Bromo 1 4 Methylpiperazin 1 Yl Ethanone

In Vitro Biological Activities

Antiproliferative Activity in Cellular Models (as a precursor or derivative)

2-Bromo-1-(4-methylpiperazin-1-yl)ethanone is a recognized precursor in the synthesis of antiproliferative agents. The piperazine (B1678402) scaffold is a common feature in many compounds designed to combat cancer, and derivatives synthesized from this bromo-ethanone core have been evaluated for their ability to inhibit the growth of various cancer cell lines. nih.govnih.govmdpi.com

Research has shown that modifying the core structure by reacting the bromoacetyl group with other molecules can lead to potent anticancer compounds. For instance, a study on quinoline-oxadiazole derivatives, which incorporated a 4-methylpiperazin-1-ylmethyl moiety, demonstrated considerable cytotoxic activity against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines. nih.gov The antiproliferative action of these derivatives often surpasses that of established drugs like erlotinib. nih.gov Similarly, piperazine-substituted pyranopyridines have shown strong activity against HeLa cells, with IC₅₀ values in the low micromolar range. nih.gov

The antiproliferative efficacy of various piperazine derivatives is summarized in the interactive table below, showcasing their activity across different human cancer cell lines.

Antimicrobial Activity (as a precursor or derivative)

The piperazine moiety is a well-established pharmacophore in the development of antimicrobial agents. nih.govmdpi.comresearchgate.net Derivatives synthesized using the this compound scaffold have been investigated for their efficacy against a spectrum of bacterial and fungal pathogens. The structural diversity achievable through modifications of this precursor allows for the fine-tuning of antimicrobial properties. nih.gov

Studies have demonstrated that piperazine derivatives can exhibit significant activity against both Gram-positive and Gram-negative bacteria. nih.gov For example, certain fluoroquinolone derivatives featuring a piperazinyl moiety at the C7 position showed promising growth inhibition of ciprofloxacin-resistant Pseudomonas aeruginosa (CRPA) and maintained potency against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Another study highlighted novel piperazine compounds that were highly effective against MRSA and S. aureus, with Minimum Inhibitory Concentrations (MICs) as low as 2 µg/mL. ijcmas.com

The antimicrobial activities of various piperazine-based compounds are presented in the interactive table below, detailing their MIC values against different microbial strains.

Comparative Analysis with Structural Analogs in Research

Differentiation of Biological Activity Profiles (e.g., Kinase Inhibitor Research vs. Antiproliferative Focus)

While this compound is a key building block for antiproliferative agents, its structural analogs are often explored in different therapeutic areas, such as kinase inhibitor research. A close analog, 2-(4-Bromophenyl)-1-(4-methylpiperidin-1-yl)ethanone, which replaces the piperazine ring with piperidine, is primarily utilized in the development of kinase inhibitors. This divergence highlights how subtle structural changes can significantly alter the biological application of a molecule.

The piperazine ring is a privileged scaffold in the design of kinase inhibitors, which are crucial in cancer therapy. nih.govmdpi.com For example, hybrid molecules combining benzofuran and piperazine moieties have been designed as potent Type II inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. nih.gov These compounds can exhibit inhibitory concentrations in the nanomolar range. nih.gov In contrast, derivatives of the parent bromoethanone compound are more broadly investigated for general cytotoxicity and antiproliferative effects rather than specific kinase targeting.

Structural-Activity Relationships (SAR) within Piperazine and Bromoethanone Scaffolds

The biological activity of derivatives is profoundly influenced by the specific chemical groups attached to the core piperazine and bromoethanone structures. nih.govbenthamdirect.com Structure-activity relationship (SAR) studies aim to understand these influences to design more potent and selective molecules. benthamdirect.com

The piperazine ring is a six-membered heterocycle with two nitrogen atoms at opposite positions, which can be substituted at the N-1 and N-4 positions. benthamdirect.com These substitutions are critical in determining the pharmacological profile of the resulting derivative.

Antiproliferative Activity : In antitumor research, the introduction of specific groups onto the piperazine ring can dramatically enhance cytotoxicity. For example, in a series of ursolic acid derivatives, the addition of a piperazine moiety significantly improved antitumor activity against HeLa and MKN45 cancer cell lines. nih.gov The presence of a 4-fluorobenzyl group on the piperazine was identified as a crucial functional group for this activity. nih.gov

Antimicrobial Activity : Substitutions on the piperazine ring also modulate antimicrobial potency. In fluoroquinolone derivatives, adding various substituted benzoyl or benzenesulfonyl groups to the distal piperazine nitrogen led to compounds with enhanced activity against resistant bacterial strains. nih.gov The presence of a 4-nitrophenyl moiety on the piperazine ring conferred promising activity against both Gram-positive and Gram-negative bacteria. nih.gov

The bromoacetyl group of this compound is a key functional component, acting as a reactive electrophilic "warhead." youtube.com This moiety is designed to form covalent bonds with nucleophilic residues, such as cysteine or lysine, in the active site of target proteins or enzymes. nih.gov

This mechanism of covalent inhibition can lead to irreversible or long-lasting inactivation of the target protein, which is a desirable characteristic for certain therapeutic applications. nih.gov The bromine atom serves as a good leaving group, facilitating the nucleophilic substitution reaction with the biological target. nih.gov This targeted covalent interaction can lead to high potency and specificity, as it relies on both the initial non-covalent binding of the molecule and the subsequent chemical reaction with a specific, spatially accessible amino acid residue. youtube.com The strategic placement of this reactive group on the piperazine scaffold allows for the development of potent and targeted covalent inhibitors for various biological targets.

Advanced Research Applications and Future Perspectives

Development of Chemical Probes for Biological Systems

2-Bromo-1-(4-methylpiperazin-1-yl)ethanone serves as a valuable scaffold for the development of chemical probes designed to investigate complex biological systems. The reactivity of the bromoacetyl group is central to this application, as it can form covalent bonds with nucleophilic residues on proteins, such as cysteine and histidine. This allows for the targeted labeling and inhibition of specific enzymes or proteins, facilitating the study of their function and role in cellular processes.

The primary mechanism of action involves the covalent modification of protein targets. This irreversible binding can be exploited to create highly specific probes for activity-based protein profiling (ABPP), a powerful chemoproteomic technique used to monitor the functional state of entire enzyme families. By incorporating reporter tags, such as fluorophores or biotin, into derivatives of this compound, researchers can visualize, isolate, and identify protein targets within complex biological samples.

Table 1: Key Structural Features for Chemical Probe Development

| Structural Feature | Role in Chemical Probe |

|---|---|

| Bromoacetyl Group | Forms covalent bonds with nucleophilic amino acid residues on target proteins. |

| 4-Methylpiperazine Moiety | Influences solubility, cell permeability, and non-covalent interactions with the target protein. |

Lead Structure Optimization in Drug Discovery Programs

In the realm of medicinal chemistry, this compound is a key intermediate for the synthesis of novel therapeutic agents, particularly in the development of antiproliferative compounds. It serves as a versatile starting material in lead optimization, a critical phase in drug discovery that involves iteratively modifying a promising compound (the "lead") to improve its efficacy, selectivity, and pharmacokinetic properties. youtube.com

The process of lead optimization often involves the synthesis of a library of analogs, where different chemical groups are systematically introduced to probe the structure-activity relationship (SAR). The bromoacetyl group of this compound readily undergoes nucleophilic substitution reactions, allowing for the facile introduction of a wide range of substituents. This enables medicinal chemists to fine-tune the pharmacological profile of a lead compound. For instance, replacing the bromine atom with different heterocyclic or aromatic moieties can significantly alter the compound's binding affinity for its biological target.

Table 2: Role in Lead Optimization

| Optimization Goal | Contribution of this compound |

|---|---|

| Enhance Potency | The piperazine (B1678402) ring and its derivatives can be modified to improve interactions with the target's binding site. |

| Improve Selectivity | Systematic modification of the structure helps in identifying analogs with higher affinity for the target over off-target proteins. |

Potential Contributions to Materials Science (e.g., Organic Electronics)

While the primary applications of this compound are in the biomedical field, its structural motifs suggest potential, albeit less explored, applications in materials science. The synthesis of novel organic materials with tailored electronic or photophysical properties often relies on the use of versatile building blocks. The piperazine and bromoacetyl functionalities could be incorporated into larger conjugated systems relevant to organic electronics.

For instance, derivatives of this compound could be explored as components of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The nitrogen atoms of the piperazine ring can act as electron-donating groups, while the carbonyl group is electron-withdrawing. This intrinsic charge-transfer character could be harnessed in the design of new materials. It is important to note that while related heterocyclic bromoethanone derivatives have been utilized in materials science, the application of this compound itself in this area remains largely theoretical and represents a field for future investigation.

Future Directions in Synthetic Methodology

The synthesis of this compound and its derivatives is well-established, typically involving the reaction of 4-methylpiperazine with bromoacetyl bromide or a similar bromoacetylating agent. However, there is always room for improvement in synthetic methodology. Future research could focus on the development of more sustainable and efficient synthetic routes. This might include the use of greener solvents, catalytic methods to reduce waste, and flow chemistry approaches for safer and more scalable production.

Furthermore, the development of novel synthetic methods that allow for the late-stage functionalization of derivatives of this compound would be highly valuable for creating diverse molecular libraries for high-throughput screening. This could involve the exploration of C-H activation or cross-coupling reactions to introduce further complexity into the molecular scaffold.

Table 3: Synthetic Parameters and Optimization

| Parameter | Typical Conditions | Potential for Improvement |

|---|---|---|

| Solvent | Dichloromethane | Exploration of more environmentally benign solvents. |

| Temperature | 0–5°C | Use of catalysts to enable reactions at room temperature. |

| Reagents | Bromoacetyl bromide | Development of less hazardous acylating agents. |

Unexplored Biological Activity Spectrum

Currently, the biological activity of compounds derived from this compound has been predominantly investigated in the context of cancer, focusing on their antiproliferative effects. However, the structural features of this compound suggest that it could be a precursor to molecules with a much broader range of biological activities. The 4-methylpiperazine moiety is a common feature in many centrally active drugs, suggesting that derivatives could be explored for applications in neuropharmacology.

The ability of the bromoacetyl group to act as a covalent modifier also opens up possibilities for developing inhibitors for a wide range of enzymes beyond those currently studied. For example, it could be used to target enzymes involved in inflammatory or infectious diseases. A systematic screening of a library of compounds derived from this compound against a diverse panel of biological targets could uncover novel and unexpected therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Bromo-1-(4-methylpiperazin-1-yl)ethanone, and how can purity be ensured?

- Methodology : The compound can be synthesized via α-bromination of a ketone precursor (e.g., 1-(4-methylpiperazin-1-yl)ethanone) using bromine in chloroform under controlled conditions . Purification often involves recrystallization (e.g., diethyl ether) or column chromatography to remove unreacted bromine and side products. Yield optimization requires precise stoichiometry and temperature control (0–25°C) to minimize over-bromination .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : H and C NMR confirm the bromine substitution at the α-position (δ ~4.5 ppm for CHBr) and piperazine ring integrity (δ ~2.5–3.5 ppm for N–CH) .

- IR : Stretching frequencies for C=O (~1700 cm) and C–Br (~550 cm) validate functional groups .

- XRD : Single-crystal X-ray diffraction resolves bond lengths (e.g., C–Br ~1.9 Å) and lattice parameters (monoclinic systems common for similar derivatives) .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

- Methodology : In vitro assays targeting neurotransmitter receptors (e.g., serotonin or dopamine receptors) are prioritized due to the piperazine moiety’s pharmacological relevance . Use radioligand binding assays (e.g., H-labeled ligands) to measure affinity (K). Dose-response curves (1 nM–10 µM) identify EC/IC values .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

- Methodology : SHELX software (e.g., SHELXL) refines X-ray data by optimizing anisotropic displacement parameters and validating hydrogen bonding networks. For example, C=O···H–N interactions in piperazine derivatives stabilize crystal packing . Twinning and disorder in crystals may require SHELXD for structure solution .

Q. What strategies are effective for structure-activity relationship (SAR) studies of halogenated piperazine derivatives?

- Methodology :

- Substituent variation : Compare bromine with fluorine/chlorine analogs to assess electronic effects on receptor binding .

- Pharmacophore modeling : Map steric/electronic contributions of the 4-methylpiperazine group using molecular docking (e.g., AutoDock Vina) .

- Data validation : Address discrepancies in biological activity (e.g., conflicting IC values) by standardizing assay protocols (e.g., cell line consistency) .

Q. How can computational modeling predict metabolic stability of this compound?

- Methodology : Use in silico tools (e.g., SwissADME) to predict CYP450-mediated oxidation sites. The 4-methylpiperazine group may reduce metabolic clearance compared to unsubstituted analogs. Validate with in vitro microsomal stability assays (e.g., human liver microsomes) .

Q. What experimental approaches resolve contradictions in reaction yields during scale-up synthesis?

- Methodology :

- Process optimization : Transition from batch to flow chemistry for bromination steps to enhance heat dissipation and reproducibility .

- DoE (Design of Experiments) : Statistically analyze variables (e.g., solvent polarity, catalyst loading) using response surface methodology (RSM) .

Q. How do polymorphism and crystal packing affect the compound’s physicochemical properties?

- Methodology : Screen polymorphs via slurry experiments (e.g., ethanol/water mixtures). XRD and DSC identify stable forms. For example, a monoclinic polymorph may exhibit higher solubility than orthorhombic forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.